molecular formula C19H16N4OS B2635984 N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170816-26-8

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2635984
CAS No.: 1170816-26-8
M. Wt: 348.42
InChI Key: KDCCYYFODXFUSF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide have been synthesized and assessed for their biological activities, including antibacterial and antifungal effects. For instance, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were shown to possess significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity against mammalian Vero cell line, demonstrating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017). Furthermore, another synthesized organic compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, displayed antimicrobial effects against bacterial strains such as Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, and against fungal strains including Candida albicans and Aspergillus niger (Senthilkumar et al., 2021).

Anticancer Potential

Related derivatives have also been synthesized and studied for their anticancer properties. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety were synthesized and showed promising biological properties, including antimicrobial and antiproliferative activities. The minimum inhibitory concentration results indicated significant antimicrobial activity, and certain derivatives were identified as potential anti-proliferative agents against HCT-116 cancer cells (Mansour et al., 2020). Additionally, a study on some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed potent anti-tumor agents, with several compounds exhibiting promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-22-16(11-12-20-22)18(24)23(13-14-7-3-2-4-8-14)19-21-15-9-5-6-10-17(15)25-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCCYYFODXFUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.